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molecular formula C7H14O4S B8634597 Ethyl 2-methyl-2-(methylsulfonyl)propanoate

Ethyl 2-methyl-2-(methylsulfonyl)propanoate

Cat. No. B8634597
M. Wt: 194.25 g/mol
InChI Key: JIOMRICAAGGDPK-UHFFFAOYSA-N
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Patent
US08829034B2

Procedure details

To a solution of 500 mg (2.6 mmol) of 2-methanesulfonyl-2-methyl-propionic acid ethyl ester in THF/water (4/1, 5 mL) were added 270 mg (6.6 mmol) of lithium hydroxide monohydrate. The reaction was stirred at room temperature for 18 h. The reaction was further diluted with water (20 mL) and then washed with DCM (2×15 mL). The basic aqueous layer was cooled in an ice bath and acidified with 1M aqueous HCl solution to pH 2. The acidic aqueous layer was extracted with isopropanol/chloroform (1/1, 3×20 mL). The combined organic extracts were washed with brine, dried over Na2SO4 and filtered. Concentration of the filtrate under reduced pressure afforded 413 mg of 2-methanesulfonyl-2-methyl-propionic acid. The compound did not ionise under LCMS conditions, thus the structure was confirmed by 1H-NMR spectroscopy:
Quantity
500 mg
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
270 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:12])[C:5]([S:8]([CH3:11])(=[O:10])=[O:9])([CH3:7])[CH3:6])C.O.[OH-].[Li+]>C1COCC1.O.O>[CH3:11][S:8]([C:5]([CH3:7])([CH3:6])[C:4]([OH:12])=[O:3])(=[O:10])=[O:9] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C(C)OC(C(C)(C)S(=O)(=O)C)=O
Name
lithium hydroxide monohydrate
Quantity
270 mg
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1.O
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with DCM (2×15 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The basic aqueous layer was cooled in an ice bath
EXTRACTION
Type
EXTRACTION
Details
The acidic aqueous layer was extracted with isopropanol/chloroform (1/1, 3×20 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CS(=O)(=O)C(C(=O)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 413 mg
YIELD: CALCULATEDPERCENTYIELD 95.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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